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Compound of Interest

Compound Name: AZ0108

Cat. No.: B10774882

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism
of action of AZ0108, a potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase
(PARP) enzymes. AZ0108 has garnered interest within the oncology research community for
its unique activity in blocking centrosome clustering, a process critical for the survival of many
cancer cells. This document details the quantitative data associated with AZ0108's activity,
outlines the experimental protocols for its synthesis and evaluation, and visualizes the key
pathways and workflows involved in its development.

Executive Summary

AZ0108 is a novel phthalazinone-based small molecule that selectively inhibits PARP1,
PARP2, and PARP®6.[1][2][3] Its discovery stemmed from a phenotypic screen designed to
identify compounds that induce a multi-polar spindle phenotype in cancer cells, a characteristic
indicative of centrosome declustering.[1] This mechanism of action is of significant therapeutic
interest as cancer cells, unlike normal cells, often possess an abnormal number of
centrosomes and rely on clustering these into two poles to ensure successful cell division.[1]
By inhibiting this process, AZ0108 can selectively induce mitotic catastrophe and cell death in
cancer cells. The compound has demonstrated potent enzymatic and cellular activity and
exhibits favorable in vivo pharmacokinetic properties in preclinical models.

Quantitative Data
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The following tables summarize the key quantitative data for AZ0108, including its inhibitory
potency against various PARP enzymes and its cellular activity.

Table 1: In Vitro Enzymatic Activity of AZ0108

Target IC50 (pM)
PARP1 <0.03[2]
PARP2 <0.03[2]
PARP3 2.8

PARP6 0.083[2]
TNKS1 3.2
TNKS2 >3

Table 2: Cellular and In Vivo Activity of AZ0108

Assay Metric Value (pM) Cell Line

Centrosome
) o EC50 0.053 Hela
Clustering Inhibition

Cytotoxicity GI50 0.017 OCI-LY-19

Experimental Protocols

This section provides detailed methodologies for the synthesis of AZ0108 and the key
experiments used to characterize its activity.

Representative Synthesis of AZ0108

While the precise, step-by-step synthesis protocol for AZ0108 is proprietary to AstraZeneca, a
representative synthesis can be inferred from the general procedures for creating
phthalazinone-based PARP inhibitors. The synthesis of the phthalazinone core typically
involves the condensation of a hydrazine derivative with a 2-carboxybenzaldehyde or a related
precursor. The following is a representative, multi-step protocol.
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Step 1: Formation of the Phthalazinone Core

» A solution of 2-formylbenzoic acid and a suitable hydrazine derivative are dissolved in a
solvent such as ethanol or acetic acid.

e The reaction mixture is heated to reflux for several hours until the reaction is complete, as
monitored by Thin Layer Chromatography (TLC).

e Upon completion, the reaction mixture is cooled, and the resulting solid is collected by
filtration, washed with a cold solvent, and dried to yield the phthalazinone core structure.

Step 2: Functionalization of the Phthalazinone Core

e The phthalazinone core is then subjected to a series of reactions to introduce the necessary
functional groups. This may involve reactions such as Negishi coupling to attach aromatic or
heterocyclic moieties.

» For instance, a halogenated phthalazinone intermediate can be coupled with an organozinc
reagent in the presence of a palladium catalyst.

e The reaction is carried out under an inert atmosphere in a suitable solvent like THF or DMF.
e The reaction progress is monitored by TLC or LC-MS.
Step 3: Final Assembly and Purification

» The final fragments of the molecule are introduced through standard organic chemistry
transformations, such as amide bond formation or alkylation reactions.

e Once the synthesis is complete, the crude product is purified. Common purification
techniques include recrystallization or column chromatography on silica gel to yield the final,
pure AZ0108 compound.

e The structure of the synthesized AZ0108 is then confirmed using analytical techniques such
as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
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High-Content Screening for Centrosome Clustering
Inhibitors

The discovery of AZ0108 was enabled by a high-content phenotypic screen. The following is a
representative protocol for such an assay.

¢ Cell Seeding: HelLa cells, or another suitable cancer cell line with supernumerary
centrosomes, are seeded into 96-well or 384-well microplates and allowed to adhere
overnight.

o Compound Treatment: The cells are then treated with a library of small molecules at a fixed
concentration for a duration that allows for entry into mitosis (typically 18-24 hours).

o Cell Fixation and Staining: Following treatment, the cells are fixed with a solution of 4%
paraformaldehyde in PBS. After fixation, the cells are permeabilized with a detergent like
Triton X-100. To visualize the cellular components, the cells are stained with specific
fluorescent dyes. For example, DAPI is used to stain the nuclei, an antibody against y-tubulin
is used to label centrosomes, and an antibody against a-tubulin is used to visualize the
mitotic spindles.

e Automated Microscopy: The stained plates are then imaged using an automated high-
content imaging system. Multiple images are captured from each well to ensure statistical
significance.

e Image Analysis: Specialized image analysis software is used to automatically identify mitotic
cells and quantify the number of centrosomes and spindle poles in each. A multi-polar
phenotype, indicative of centrosome declustering, is scored.

 Hit Identification: Compounds that induce a statistically significant increase in the percentage
of cells with a multi-polar phenotype are identified as "hits". These hits are then subjected to
further validation and characterization.

PARP Enzyme Inhibition Assay

The inhibitory activity of AZ0108 against PARP enzymes was likely determined using a
biochemical assay, such as those available from BPS Bioscience. A representative protocol for
a chemiluminescent PARP assay is as follows:
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» Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the
substrate for the PARP enzyme.

e Enzyme Reaction: The test compound (AZ0108) at various concentrations is added to the
wells, followed by the PARP enzyme (e.g., PARP1) and biotin-labeled NAD+. The plate is
then incubated to allow the enzymatic reaction to proceed.

» Detection: After the incubation period, a solution containing streptavidin-HRP (Horseradish
Peroxidase) is added to the wells. The streptavidin-HRP binds to the biotinylated ADP-ribose
chains that have been added to the histones by the PARP enzyme.

» Signal Generation: A chemiluminescent HRP substrate is added to the wells. The HRP
enzyme catalyzes the breakdown of the substrate, producing light.

o Data Analysis: The intensity of the chemiluminescent signal is measured using a
luminometer. The signal is inversely proportional to the inhibitory activity of the compound.
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme
activity by 50%, is then calculated from the dose-response curve.

Cell Viability (Crystal Violet) Assay

The cytotoxic effects of AZ0108 on cancer cell lines can be assessed using a crystal violet
assay.

o Cell Seeding: OCI-LY-19 cells, or another cancer cell line of interest, are seeded in a 96-well
plate and allowed to adhere and grow for 24 hours.

o Compound Treatment: The cells are treated with various concentrations of AZ0108 and
incubated for a specified period (e.g., 72 hours).

o Staining: After the treatment period, the culture medium is removed, and the cells are
washed with PBS. A 0.5% crystal violet solution in methanol is then added to each well, and
the plate is incubated at room temperature for 20 minutes. Crystal violet stains the DNA and
proteins of adherent, viable cells.

e Washing and Solubilization: The staining solution is removed, and the plate is washed with
water to remove excess stain. The plate is then allowed to air dry. Once dry, a solubilization
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solution (e.g., 10% acetic acid) is added to each well to dissolve the stain.

o Absorbance Measurement: The absorbance of the solubilized stain is measured using a
plate reader at a wavelength of approximately 570 nm. The absorbance is directly
proportional to the number of viable cells. The GI50 value, the concentration of the
compound that causes 50% inhibition of cell growth, is then calculated.

Visualizations

The following diagrams illustrate the key concepts related to AZ0108's mechanism of action
and discovery.
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Caption: Discovery workflow for AZ0108.
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Caption: Mechanism of action of AZ0108.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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